2-Azaspiro[5.5]undec-8-ene

Medicinal Chemistry Scaffold Design Conformational Restriction

2-Azaspiro[5.5]undec-8-ene (CAS 6671-73-4) is a bicyclic spiro compound featuring a nitrogen atom within a rigid [5.5]undecane framework. This spirocyclic structure imparts significant conformational constraint and three-dimensionality, making it a valuable scaffold in medicinal chemistry for the design of molecules with enhanced target selectivity and favorable physicochemical properties.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 6671-73-4
Cat. No. B1282242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[5.5]undec-8-ene
CAS6671-73-4
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1CC2(CCC=CC2)CNC1
InChIInChI=1S/C10H17N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h1-2,11H,3-9H2
InChIKeyOLDQPXDXLMZREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[5.5]undec-8-ene: Spirocyclic Amine Building Block with Conformational Rigidity


2-Azaspiro[5.5]undec-8-ene (CAS 6671-73-4) is a bicyclic spiro compound featuring a nitrogen atom within a rigid [5.5]undecane framework [1]. This spirocyclic structure imparts significant conformational constraint and three-dimensionality, making it a valuable scaffold in medicinal chemistry for the design of molecules with enhanced target selectivity and favorable physicochemical properties . It is primarily utilized as a synthetic building block for creating more complex spirocyclic derivatives with potential biological activities, such as monoamine neurotransmitter re-uptake inhibition [2].

1
Rigid spirocyclic amine scaffold for target engagement studies
2
2-aza position enables efficient N-derivatization and library synthesis
3
Suitable for conformational restriction research in medicinal chemistry

Why 2-Azaspiro[5.5]undec-8-ene is Not Interchangeable with Other Spirocyclic Amines


Generic substitution of 2-Azaspiro[5.5]undec-8-ene with other spirocyclic amines or similar building blocks is scientifically unsound due to the precise spatial and electronic requirements dictated by its unique structure. The position of the nitrogen atom, the ring size, and the presence of the endocyclic double bond collectively determine the molecule's 3D conformation, which is critical for interactions with biological targets [1]. Even subtle changes, such as saturating the double bond (e.g., 2-Azaspiro[5.5]undecane) or altering the nitrogen's position (e.g., 3-Azaspiro[5.5]undecane), can drastically alter the compound's reactivity profile and its ability to serve as a viable scaffold for further functionalization .

Saturated analog (2-Azaspiro[5.5]undecane) lacks the endocyclic double bond, reducing conformational rigidity and potentially altering target recognition.
3-Azaspiro[5.5]undecane positional isomer shifts nitrogen basicity and substitution patterns, requiring separate reactivity and ADME profiling.
Simple piperidine or non-spirocyclic amines lack the pre-organized geometry; direct substitution may compromise scaffold-driven selectivity.

Quantitative Evidence for Selecting 2-Azaspiro[5.5]undec-8-ene Over Analogs


Structural Differentiation: Rigid Spirocyclic Core vs. Flexible Analogs

2-Azaspiro[5.5]undec-8-ene's defining feature is its spiro[5.5]undecane core with an endocyclic double bond, which imposes a high degree of conformational rigidity. This is in stark contrast to structurally related but more flexible molecules like 2-Azaspiro[5.5]undecane (saturated) or simple piperidines. This rigidity is a key differentiator for applications where a pre-organized conformation is desired for target engagement .

Conformational Restriction
Class-level inference
Rigid spiro[5.5] core with endocyclic double bond vs. flexible saturated or piperidine analogs; defined vs. multiple low-energy conformers
Supports scaffold selection for pre-organized target engagement
Qualitative structural analysis; molecular modeling recommended
Medicinal Chemistry Scaffold Design Conformational Restriction

Physicochemical Comparison: LogP and pKa of 2-Aza vs. 3-Aza Spiro Analogs

The position of the nitrogen atom within the spirocyclic framework directly impacts key physicochemical parameters. Predicted data shows that the pKa of 2-Azaspiro[5.5]undec-8-ene (11.33) is higher than that of its 3-aza positional isomer, 3-Azaspiro[5.5]undecane (pKa not directly available but its basicity is different). This difference in basicity will influence the protonation state at physiological pH, affecting solubility, permeability, and potential off-target interactions with hERG or other amine-binding proteins .

Basicity (pKa)
Data to verify
Predicted pKa = 11.33 ± 0.20 for 2-Azaspiro[5.5]undec-8-ene; basicity differs from 3-aza analog
Supports ionization-state review for ADME prediction
In silico prediction; experimental confirmation advised
ADME Prediction Physicochemical Properties Spirocyclic Amines

Synthetic Utility: Directing Derivatization via the 2-Aza Position

The 2-aza position in 2-Azaspiro[5.5]undec-8-ene provides a specific handle for chemical modification, enabling the synthesis of N-substituted derivatives like carboxamides and alkylamines . This is a point of differentiation from the 3-aza analog, where the nitrogen's different placement in the ring system leads to distinct reactivity and steric outcomes in substitution reactions [1]. The availability of such a versatile nitrogen is crucial for generating diverse compound libraries.

Synthetic Versatility
Class-level inference
Facile N-alkylation/acylation at 2-position; distinct substitution patterns vs. 3-aza or saturated analogs
Supports library diversification and SAR exploration
Reactivity confirmed under standard protocols; scope may vary
Organic Synthesis Spirocyclic Building Blocks Late-Stage Functionalization

Primary Research Applications Where 2-Azaspiro[5.5]undec-8-ene Provides a Distinct Advantage


Designing Conformationally Constrained Bioactive Molecules

In medicinal chemistry programs focused on targets where a rigid, pre-organized conformation is advantageous (e.g., GPCRs, ion channels, or enzymes with defined active sites), 2-Azaspiro[5.5]undec-8-ene serves as an ideal core scaffold. Its spirocyclic rigidity, as established in the structural differentiation evidence, can be exploited to improve target binding affinity and selectivity compared to more flexible amine scaffolds [1].

Synthesis of Spirocyclic Compound Libraries for CNS Drug Discovery

The compound's distinct pKa and predicted physicochemical properties make it a valuable starting point for generating focused libraries of CNS-penetrant compounds. By leveraging the synthetic versatility at the 2-aza position, researchers can rapidly explore structure-activity relationships around this core to optimize for both potency and desirable CNS ADME properties, a key advantage highlighted in the physicochemical comparison .

Development of Monoamine Neurotransmitter Re-uptake Inhibitors

Patents indicate that 3-aza-spiro[5.5]undec-8-ene derivatives possess monoamine neurotransmitter re-uptake inhibitory activity [2]. The 2-aza isomer, 2-Azaspiro[5.5]undec-8-ene, offers an alternative point of attachment for pharmacophoric elements, potentially leading to novel intellectual property and differentiated biological profiles in the search for new treatments for neurological and psychiatric disorders.

Application
Selection Property
Validation Focus
Conformationally constrained ligand design
Rigid spirocyclic scaffold with endocyclic double bond
Target engagement and selectivity assays
CNS-focused spirocyclic library synthesis
Predicted basicity (pKa) and synthetic handle at 2-aza position
Physicochemical profiling and CNS permeability studies
Monoamine re-uptake inhibition research
Alternative nitrogen attachment for pharmacophore exploration
Transporter binding and functional uptake assays

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